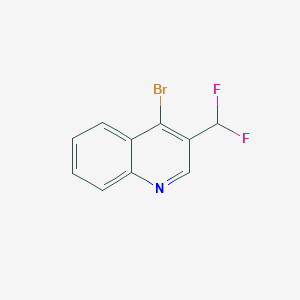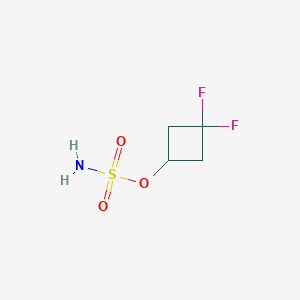
3,3-Difluorocyclobutyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorocyclobutyl sulfamate is a chemical compound with the molecular formula C4H7F2NO3S and a molecular weight of 187.17 g/mol It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a sulfamate group
Preparation Methods
The synthesis of 3,3-Difluorocyclobutyl sulfamate typically involves the reaction of 3,3-difluorocyclobutanol with sulfamic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the sulfamate ester . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3,3-Difluorocyclobutyl sulfamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluorocyclobutyl sulfamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclobutyl sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. The fluorine atoms in the cyclobutyl ring can also influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
3,3-Difluorocyclobutyl sulfamate can be compared with other similar compounds such as:
3,3-Difluorocyclobutanol: Similar in structure but lacks the sulfamate group.
3,3-Difluorocyclobutyl methanol: Contains a hydroxyl group instead of a sulfamate group.
3,3-Difluorocyclobutyl carboxylic acid: Contains a carboxylic acid group instead of a sulfamate group.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with both fluorine atoms and a sulfamate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,3-difluorocyclobutyl) sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO3S/c5-4(6)1-3(2-4)10-11(7,8)9/h3H,1-2H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBAQANRYUZEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
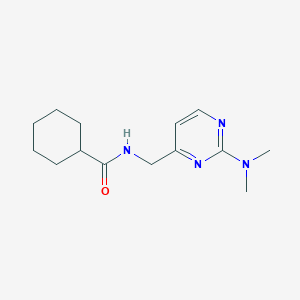
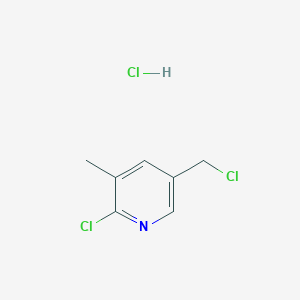
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2689953.png)
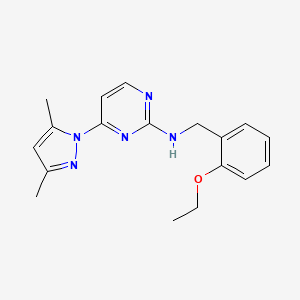
![Tert-butyl (3aR,7aS)-5-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2689956.png)
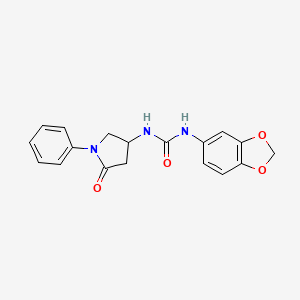
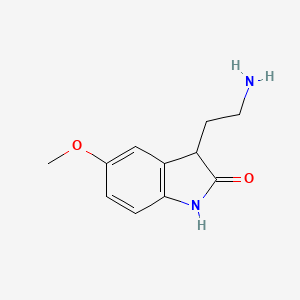
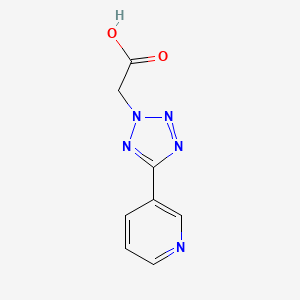
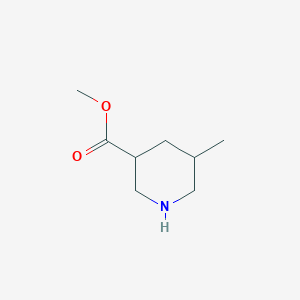
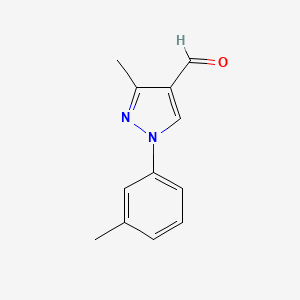
![(Spiro[2.3]hex-1-ylmethyl)amine](/img/structure/B2689964.png)
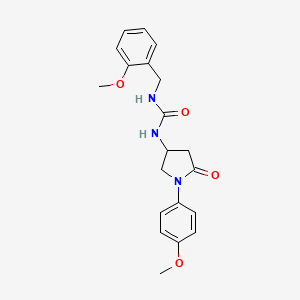
![2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689967.png)
